molecular formula C23H21N3OS B11196201 3-(4-methoxyphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole

3-(4-methoxyphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11196201
M. Wt: 387.5 g/mol
InChI Key: KRPNIRWEZHANRM-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenylmethyl sulfanyl group, and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Attachment of the Methylphenylmethyl Sulfanyl Group: This step involves the reaction of a methylphenylmethyl sulfanyl compound with the triazole intermediate, typically under mild conditions to avoid decomposition.

    Final Coupling with the Phenyl Group: The phenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, and appropriate catalysts under controlled temperatures and solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-(4-methoxyphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1,2,4-triazole: A simpler triazole derivative with different functional groups.

    4-(4-methoxyphenyl)-3-buten-2-one: Contains a methoxyphenyl group but lacks the triazole ring.

    2-[4-(methylsulfonyl)phenyl]ethylamine: Contains a methylsulfonyl group but differs in overall structure.

Uniqueness

3-(4-methoxyphenyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole is unique due to its combination of functional groups and the triazole ring, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H21N3OS

Molecular Weight

387.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C23H21N3OS/c1-17-8-6-7-9-19(17)16-28-23-25-24-22(18-12-14-21(27-2)15-13-18)26(23)20-10-4-3-5-11-20/h3-15H,16H2,1-2H3

InChI Key

KRPNIRWEZHANRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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